4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline
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Overview
Description
4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Halogenation or nitration can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-2,4-dione derivatives, while substitution could result in halogenated quinolines .
Scientific Research Applications
4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another quinoline derivative with similar structural features.
Osthole: A coumarin derivative with a similar 3-methylbut-2-en-1-yl group.
Uniqueness
4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61100-91-2 |
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Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-(3-methylbut-2-enyl)-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline |
InChI |
InChI=1S/C18H25N/c1-14(2)11-13-19-12-5-8-17-16-7-4-3-6-15(16)9-10-18(17)19/h3-4,6-7,11,17-18H,5,8-10,12-13H2,1-2H3 |
InChI Key |
QWMBEXMKQSDDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CCCC2C1CCC3=CC=CC=C23)C |
Origin of Product |
United States |
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